Cas no 6612-91-5 ((6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate)
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate Chemical and Physical Properties
Names and Identifiers
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- (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate
- (4-hydroxy-7,7-dimethyl-2,6,8-trioxabicyclo[3.3.0]oct-3-yl)methyl benz oate
- 1,2-O-Isopropyliden-6-O-benzoyl-D-glucofuranose
- 1,2-O-isopropylidene-5-O-methoxycarbonyl-D-xylofuranose
- 5-O-carbomethoxy-1,2-O-isopropylidene-*D-xylofura
- 5-O-Carbomethoxy-1,2-O-isopropylidene-a-D-xylofuranose
- 5-O-CARBOMETHOXY-1,2-O-ISOPROPYLIDENE-D- XYLOFURANO
- carbonic acid (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl methyl ester
- CS-0076967
- HY-43426
- [(3aR,5R,6R,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate
- ((3aR,5R,6R,6aR)-6-Hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
- 6612-91-5
- (R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose
- G76500
- a-D-Ribofuranose, 1,2-O-(1-methylethylidene)-, 5-benzoate
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- Inchi: 1S/C15H18O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10-12,14,16H,8H2,1-2H3/t10-,11-,12-,14-/m1/s1
- InChI Key: WKRBIHIDJVMVGS-HKUMRIAESA-N
- SMILES: O1[C@H](COC(C2C=CC=CC=2)=O)[C@H]([C@@H]2[C@H]1OC(C)(C)O2)O
Computed Properties
- Exact Mass: 294.11034
- Monoisotopic Mass: 294.110338
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 390
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.2
- XLogP3: 1.3
Experimental Properties
- Density: 1.253g/cm3
- Boiling Point: 432°C at 760 mmHg
- Flash Point: 159.2°C
- Refractive Index: 1.532
- PSA: 74.22
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00FULA-50mg |
a-D-Ribofuranose, 1,2-O-(1-methylethylidene)-, 5-benzoate |
6612-91-5 | 50mg |
$69.00 | 2024-04-22 | ||
| 1PlusChem | 1P00FULA-100mg |
a-D-Ribofuranose, 1,2-O-(1-methylethylidene)-, 5-benzoate |
6612-91-5 | 100mg |
$91.00 | 2024-04-22 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1147607-100mg |
(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose |
6612-91-5 | 98% | 100mg |
¥400.00 | 2024-05-04 | |
| Ambeed | A1231966-100mg |
((3AR,5R,6R,6aR)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate |
6612-91-5 | 98% | 100mg |
$61.0 | 2024-04-18 | |
| MedChemExpress | HY-43426-10mM*1 mL in DMSO |
(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose |
6612-91-5 | 10mM*1 mL in DMSO |
¥264 | 2024-04-18 | ||
| MedChemExpress | HY-43426-50mg |
(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose |
6612-91-5 | 50mg |
¥240 | 2024-04-18 | ||
| MedChemExpress | HY-43426-100mg |
(R)-5-O-Benzoyl-1,2-di-O-isopropylidene-alpha-D-xylofuranose |
6612-91-5 | 100mg |
¥400 | 2024-04-18 |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate Suppliers
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate
Comprehensive Analysis of (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate (CAS No. 6612-91-5)
The compound (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate, identified by its CAS No. 6612-91-5, is a structurally intricate molecule that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of furodioxolane derivatives, which are known for their unique heterocyclic frameworks and potential biological activities. The presence of both hydroxy and benzoate functional groups in its structure makes it a versatile intermediate for synthetic applications.
In recent years, the demand for specialty chemicals like (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate has surged, driven by advancements in drug discovery and material science. Researchers are particularly interested in its potential as a chiral building block for asymmetric synthesis, a topic frequently searched in academic and industrial circles. The compound's stereochemical complexity and functional group diversity make it a valuable candidate for developing novel therapeutics and fine chemicals.
One of the most searched questions related to this compound is: "What are the synthetic routes for (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate?" The synthesis typically involves multi-step reactions, starting from readily available precursors like sugars or furan derivatives. Key steps include protection-deprotection strategies, esterification, and cyclization, which are critical for achieving high yields and purity. These methods align with the growing trend of green chemistry, as researchers seek eco-friendly alternatives to traditional synthetic pathways.
The physicochemical properties of CAS No. 6612-91-5 are also a focal point for many users. Its solubility in organic solvents, melting point, and stability under various conditions are frequently explored in scientific literature. These properties are essential for determining its suitability in formulations, especially in the cosmetics and pharmaceutical industries, where purity and performance are paramount.
Another trending topic is the biological activity of furo[2,3-d][1,3]dioxolane derivatives. While specific studies on this compound are limited, analogous structures have shown promise as antioxidants, anti-inflammatory agents, and even enzyme inhibitors. This has led to increased interest in its potential applications, particularly in the context of nutraceuticals and functional foods, which are currently booming markets.
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In conclusion, (6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl Benzoate (CAS No. 6612-91-5) represents a fascinating area of study with broad implications for science and industry. Its structural elegance, synthetic versatility, and potential applications make it a compound worth watching in the coming years.
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